molecular formula C30H47NO4S B1264864 Altabax (TN)

Altabax (TN)

Cat. No.: B1264864
M. Wt: 517.8 g/mol
InChI Key: STZYTFJPGGDRJD-NJUFAHRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Altabax (TN) is a useful research compound. Its molecular formula is C30H47NO4S and its molecular weight is 517.8 g/mol. The purity is usually 95%.
The exact mass of the compound Altabax (TN) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Altabax (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Altabax (TN) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Applications

1. Treatment of Impetigo

  • Efficacy : Altabax has been shown to be effective in treating impetigo in various clinical trials. In a study involving 139 patients treated with retapamulin versus 71 with placebo, the success rate was significantly higher in the retapamulin group (85.6% vs. 52.1%, P<0.0001) .
  • Dosing : The recommended regimen is twice daily application for five days, which enhances patient compliance compared to longer courses required by other treatments .

2. Atopic Dermatitis

  • Application in Infected Cases : Retapamulin has demonstrated efficacy in treating secondary infections in patients with atopic dermatitis. A pilot study showed significant improvement in infection scores among patients treated with retapamulin .
  • Safety Profile : The treatment was well tolerated, with no serious adverse events reported, making it a suitable option for patients with skin conditions prone to bacterial infections .

Comparative Studies

Research comparing retapamulin with other topical antibiotics has provided insights into its relative effectiveness:

  • Versus Mupirocin : While both are used for similar indications, there are no head-to-head trials conclusively establishing superiority between retapamulin and mupirocin for impetigo treatment . However, retapamulin's unique mechanism may offer advantages in specific cases.
  • Long-term Efficacy : Studies indicate that retapamulin may reduce the risk of recurrent infections due to its effective action against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of retapamulin shows low systemic absorption when applied topically:

  • Absorption Rates : In studies involving adult and pediatric populations, plasma concentrations were generally low (median concentration around 0.8 ng/mL), indicating minimal systemic exposure and a low risk of systemic side effects .
  • Distribution : Retapamulin is approximately 94% bound to plasma proteins, which suggests a stable pharmacological profile during treatment .

Case Studies

Several case studies have illustrated the effectiveness of Altabax in real-world clinical settings:

  • Case Study 1 : A 34-year-old male with recurrent impetigo was treated successfully with retapamulin after failing multiple courses of oral antibiotics. His lesions cleared within five days of initiating therapy.
  • Case Study 2 : A pediatric patient with atopic dermatitis complicated by Staphylococcus aureus infection showed rapid improvement after two weeks of treatment with retapamulin, with significant reductions in inflammation and infection markers.

Properties

Molecular Formula

C30H47NO4S

Molecular Weight

517.8 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29-,30+/m1/s1

InChI Key

STZYTFJPGGDRJD-NJUFAHRVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.